![molecular formula C17H16BrN3O3S B2472258 Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-41-3](/img/structure/B2472258.png)
Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound can be synthesized via a Biginelli-reaction, a three-component, one-pot reaction between a substituted aldehyde, ethyl acetoacetate, and urea in ethanol in the presence of HCl as a catalyst . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was found to undergo a series of reactions involving the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The compound is slightly soluble in water (0.42 g/L) .Scientific Research Applications
- Suzuki–Miyaura (SM) Coupling : This compound can serve as a valuable boron reagent in SM cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can participate in transmetalation processes, transferring nucleophilic organic groups from boron to palladium, leading to the formation of new C–C bonds .
- This compound exhibits potent anti-cancer activity against various cell lines. Specifically, it has shown promise against HCT-116 cells. Further research into its mechanism of action and potential clinical applications is warranted .
- Thiophene derivatives, which include the methylthio-substituted pyrimidine core of this compound, have demonstrated antimicrobial effects. These properties are relevant in the development of novel antibiotics and antimicrobial agents .
- Thiophene-based compounds find applications in material science. While not directly studied for LEDs, the presence of thiophene moieties suggests potential use in organic electronics, including light-emitting diodes .
- Thiophene derivatives have been explored as inhibitors of metal corrosion. Their ability to protect metal surfaces from degradation makes them relevant in materials engineering and industrial applications .
- Although not directly studied for this specific compound, thiophene derivatives have demonstrated analgesic and anti-inflammatory effects. Further investigations could explore these properties for potential drug development .
Transition Metal-Catalyzed Cross-Coupling Reactions
Antitumor Activity
Antimicrobial Properties
Material Science and Light-Emitting Diodes (LEDs)
Corrosion Inhibition of Metals
Analgesic and Anti-Inflammatory Properties
Mechanism of Action
Target of Action
Similar compounds, such as thiazolopyrimidines, have been found to exhibit high inhibitory activity against the replication process of tumor cells . Therefore, it’s plausible that this compound may also target similar biochemical processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other thiazolopyrimidines , it can be hypothesized that it may interact with its targets by binding to active sites, thereby inhibiting their function.
Pharmacokinetics
It’s noted that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.
Result of Action
Given its potential antitumor activity , it can be hypothesized that the compound may induce cell cycle arrest or apoptosis in tumor cells, thereby inhibiting their growth and proliferation.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
The compound has potential to be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 .
properties
IUPAC Name |
methyl 5-(3-bromophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-8-11(16(23)24-2)12(9-5-4-6-10(18)7-9)13-14(19-8)20-17(25-3)21-15(13)22/h4-7,12H,1-3H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPKHISZVPKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
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